REACTION_CXSMILES
|
[Cl-:1].[Mg+2:2].[Cl-:3].CCCCCCCCCC.C(C(CCCC)CO)C.C1(=O)OC(=O)C2=CC=CC=C12.[Ti:34](Cl)(Cl)(Cl)Cl.[C:39]([O:54][CH2:55][CH:56]([CH3:58])[CH3:57])(=[O:53])[C:40]1[C:41](=[CH:49][CH:50]=[CH:51][CH:52]=1)[C:42]([O:44][CH2:45][CH:46]([CH3:48])[CH3:47])=[O:43]>CCCCCC>[Ti:34].[Cl:1][Cl:3].[Mg:2].[C:42]([O:44][CH2:45][CH:46]([CH3:48])[CH3:47])(=[O:43])[C:41]1[C:40](=[CH:52][CH:51]=[CH:50][CH:49]=1)[C:39]([O:54][CH2:55][CH:56]([CH3:58])[CH3:57])=[O:53] |f:0.1.2|
|
Name
|
|
Quantity
|
1.8 mol
|
Type
|
reactant
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.68 mL
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCC(C)C)=CC=CC1)(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
4.76 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC
|
Name
|
|
Quantity
|
23.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was further stirred at 130° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a uniform solution
|
Type
|
CUSTOM
|
Details
|
The uniform solution so obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
kept at -20° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was elevated to 110° C. over the course of 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
reached 110° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
After the 2-hour reaction
|
Type
|
FILTRATION
|
Details
|
the solid portion was collected by hot filtration
|
Type
|
CUSTOM
|
Details
|
again reacted at 110° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
the solid portion was collected again by hot filtration
|
Type
|
WASH
|
Details
|
washed fully with decane and hexane at 110° C. until no free titanium compound
|
Type
|
CUSTOM
|
Details
|
The solid titanium catalyst component (A) prepared by the above method
|
Type
|
CUSTOM
|
Details
|
a part of it was dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[Ti]
|
Name
|
|
Type
|
product
|
Smiles
|
ClCl
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OCC(C)C)=CC=CC1)(=O)OCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-:1].[Mg+2:2].[Cl-:3].CCCCCCCCCC.C(C(CCCC)CO)C.C1(=O)OC(=O)C2=CC=CC=C12.[Ti:34](Cl)(Cl)(Cl)Cl.[C:39]([O:54][CH2:55][CH:56]([CH3:58])[CH3:57])(=[O:53])[C:40]1[C:41](=[CH:49][CH:50]=[CH:51][CH:52]=1)[C:42]([O:44][CH2:45][CH:46]([CH3:48])[CH3:47])=[O:43]>CCCCCC>[Ti:34].[Cl:1][Cl:3].[Mg:2].[C:42]([O:44][CH2:45][CH:46]([CH3:48])[CH3:47])(=[O:43])[C:41]1[C:40](=[CH:52][CH:51]=[CH:50][CH:49]=1)[C:39]([O:54][CH2:55][CH:56]([CH3:58])[CH3:57])=[O:53] |f:0.1.2|
|
Name
|
|
Quantity
|
1.8 mol
|
Type
|
reactant
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.68 mL
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCC(C)C)=CC=CC1)(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
4.76 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC
|
Name
|
|
Quantity
|
23.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was further stirred at 130° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a uniform solution
|
Type
|
CUSTOM
|
Details
|
The uniform solution so obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
kept at -20° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was elevated to 110° C. over the course of 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
reached 110° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
After the 2-hour reaction
|
Type
|
FILTRATION
|
Details
|
the solid portion was collected by hot filtration
|
Type
|
CUSTOM
|
Details
|
again reacted at 110° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
the solid portion was collected again by hot filtration
|
Type
|
WASH
|
Details
|
washed fully with decane and hexane at 110° C. until no free titanium compound
|
Type
|
CUSTOM
|
Details
|
The solid titanium catalyst component (A) prepared by the above method
|
Type
|
CUSTOM
|
Details
|
a part of it was dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[Ti]
|
Name
|
|
Type
|
product
|
Smiles
|
ClCl
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OCC(C)C)=CC=CC1)(=O)OCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-:1].[Mg+2:2].[Cl-:3].CCCCCCCCCC.C(C(CCCC)CO)C.C1(=O)OC(=O)C2=CC=CC=C12.[Ti:34](Cl)(Cl)(Cl)Cl.[C:39]([O:54][CH2:55][CH:56]([CH3:58])[CH3:57])(=[O:53])[C:40]1[C:41](=[CH:49][CH:50]=[CH:51][CH:52]=1)[C:42]([O:44][CH2:45][CH:46]([CH3:48])[CH3:47])=[O:43]>CCCCCC>[Ti:34].[Cl:1][Cl:3].[Mg:2].[C:42]([O:44][CH2:45][CH:46]([CH3:48])[CH3:47])(=[O:43])[C:41]1[C:40](=[CH:52][CH:51]=[CH:50][CH:49]=1)[C:39]([O:54][CH2:55][CH:56]([CH3:58])[CH3:57])=[O:53] |f:0.1.2|
|
Name
|
|
Quantity
|
1.8 mol
|
Type
|
reactant
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.68 mL
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCC(C)C)=CC=CC1)(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
4.76 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC
|
Name
|
|
Quantity
|
23.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was further stirred at 130° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a uniform solution
|
Type
|
CUSTOM
|
Details
|
The uniform solution so obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
kept at -20° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was elevated to 110° C. over the course of 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
reached 110° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
After the 2-hour reaction
|
Type
|
FILTRATION
|
Details
|
the solid portion was collected by hot filtration
|
Type
|
CUSTOM
|
Details
|
again reacted at 110° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
the solid portion was collected again by hot filtration
|
Type
|
WASH
|
Details
|
washed fully with decane and hexane at 110° C. until no free titanium compound
|
Type
|
CUSTOM
|
Details
|
The solid titanium catalyst component (A) prepared by the above method
|
Type
|
CUSTOM
|
Details
|
a part of it was dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[Ti]
|
Name
|
|
Type
|
product
|
Smiles
|
ClCl
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OCC(C)C)=CC=CC1)(=O)OCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-:1].[Mg+2:2].[Cl-:3].CCCCCCCCCC.C(C(CCCC)CO)C.C1(=O)OC(=O)C2=CC=CC=C12.[Ti:34](Cl)(Cl)(Cl)Cl.[C:39]([O:54][CH2:55][CH:56]([CH3:58])[CH3:57])(=[O:53])[C:40]1[C:41](=[CH:49][CH:50]=[CH:51][CH:52]=1)[C:42]([O:44][CH2:45][CH:46]([CH3:48])[CH3:47])=[O:43]>CCCCCC>[Ti:34].[Cl:1][Cl:3].[Mg:2].[C:42]([O:44][CH2:45][CH:46]([CH3:48])[CH3:47])(=[O:43])[C:41]1[C:40](=[CH:52][CH:51]=[CH:50][CH:49]=1)[C:39]([O:54][CH2:55][CH:56]([CH3:58])[CH3:57])=[O:53] |f:0.1.2|
|
Name
|
|
Quantity
|
1.8 mol
|
Type
|
reactant
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.68 mL
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCC(C)C)=CC=CC1)(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
4.76 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC
|
Name
|
|
Quantity
|
23.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was further stirred at 130° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a uniform solution
|
Type
|
CUSTOM
|
Details
|
The uniform solution so obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
kept at -20° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was elevated to 110° C. over the course of 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
reached 110° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
After the 2-hour reaction
|
Type
|
FILTRATION
|
Details
|
the solid portion was collected by hot filtration
|
Type
|
CUSTOM
|
Details
|
again reacted at 110° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
the solid portion was collected again by hot filtration
|
Type
|
WASH
|
Details
|
washed fully with decane and hexane at 110° C. until no free titanium compound
|
Type
|
CUSTOM
|
Details
|
The solid titanium catalyst component (A) prepared by the above method
|
Type
|
CUSTOM
|
Details
|
a part of it was dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[Ti]
|
Name
|
|
Type
|
product
|
Smiles
|
ClCl
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OCC(C)C)=CC=CC1)(=O)OCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |